(2,6-Bis(trifluoromethyl)phenyl)Zinc bromide
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Overview
Description
(2,6-bis(trifluoromethyl)phenyl)zinc bromide, 0.50 M in tetrahydrofuran (THF) is an organozinc compound widely used in organic synthesis. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable reagent in both academic and industrial settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-bis(trifluoromethyl)phenyl)zinc bromide typically involves the reaction of 2,6-bis(trifluoromethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
2,6-bis(trifluoromethyl)phenyl bromide+Zn→(2,6-bis(trifluoromethyl)phenyl)zinc bromide
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the inert atmosphere and precise control of reaction conditions, such as temperature and pressure.
Chemical Reactions Analysis
Types of Reactions
(2,6-bis(trifluoromethyl)phenyl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom acts as a nucleophile.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Addition Reactions: It can add to electrophilic double bonds, such as carbonyl groups, to form new carbon-zinc bonds.
Common Reagents and Conditions
Solvents: THF is the most commonly used solvent due to its ability to stabilize the organozinc compound.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Temperature: Reactions are typically carried out at low to moderate temperatures to prevent decomposition.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type. For example, in a Negishi coupling reaction, the product would be a biaryl compound.
Scientific Research Applications
Chemistry
In chemistry, (2,6-bis(trifluoromethyl)phenyl)zinc bromide is used as a reagent in the synthesis of complex organic molecules. Its ability to form carbon-carbon bonds makes it valuable in the construction of pharmaceuticals and agrochemicals.
Biology
While its direct applications in biology are limited, derivatives of compounds synthesized using this compound can have biological activity. For example, biaryl compounds synthesized using this reagent may exhibit antimicrobial or anticancer properties.
Medicine
In medicine, the compound is used in the synthesis of drug candidates. Its ability to introduce trifluoromethyl groups into molecules can enhance the metabolic stability and bioavailability of pharmaceuticals.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity makes it suitable for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of (2,6-bis(trifluoromethyl)phenyl)zinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can then participate in various chemical reactions, such as nucleophilic substitution or addition to electrophilic centers. The zinc atom acts as a nucleophile, attacking electrophilic carbon atoms and forming new carbon-zinc bonds.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-6-(trifluoromethyl)benzyl bromide
- 1,4-Bis(trifluoromethyl)benzene
- 4-(Trifluoromethyl)phenethyl bromide
Uniqueness
(2,6-bis(trifluoromethyl)phenyl)zinc bromide is unique due to the presence of two trifluoromethyl groups, which enhance its reactivity and stability. This makes it more versatile in various chemical reactions compared to similar compounds that may only have one trifluoromethyl group or different substituents.
Properties
Molecular Formula |
C8H3BrF6Zn |
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Molecular Weight |
358.4 g/mol |
IUPAC Name |
1,3-bis(trifluoromethyl)benzene-2-ide;bromozinc(1+) |
InChI |
InChI=1S/C8H3F6.BrH.Zn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;;/h1-3H;1H;/q-1;;+2/p-1 |
InChI Key |
IKHDZCHLDDDABN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=[C-]C(=C1)C(F)(F)F)C(F)(F)F.[Zn+]Br |
Origin of Product |
United States |
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